Nik-smi1 -

Nik-smi1

Catalog Number: EVT-10919553
CAS Number:
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nik-smi1 is classified as a small molecule inhibitor and is synthesized through multi-step organic synthesis processes. It has been identified through medicinal chemistry optimization as part of research aimed at developing selective inhibitors for NIK .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nik-smi1 involves several key steps in organic chemistry, typically including:

  1. Multi-step Organic Synthesis: This process includes various reactions such as substitution, oxidation, and reduction, tailored to construct the desired molecular framework.
  2. Purification Techniques: Following synthesis, purification methods like recrystallization or chromatography are employed to isolate the final product with high purity.
  3. Industrial Production: In larger-scale production, automated synthesis equipment is utilized to enhance yield and ensure consistent quality through stringent quality control measures.
Molecular Structure Analysis

Structure and Data

Nik-smi1's molecular structure features a complex arrangement that allows it to interact effectively with NIK. Key structural elements include:

  • Pyridine Ring: Contributes to the compound's reactivity.
  • Methoxy Group: Enhances solubility and binding affinity.
  • Alkyne Motif: Facilitates interactions within the ATP-binding site of NIK.

The binding mode suggests that Nik-smi1 forms hydrogen bonds with critical residues in the NIK enzyme, enhancing its inhibitory potency .

Chemical Reactions Analysis

Reactions and Technical Details

Nik-smi1 primarily undergoes substitution reactions due to its reactive functional groups. The types of reactions include:

  • Substitution Reactions: Involving halogenating agents and nucleophiles under moderate temperatures.
  • Oxidation Reactions: Utilizing oxidizing agents like hydrogen peroxide.
  • Reduction Reactions: Employing reducing agents such as sodium borohydride under anhydrous conditions.

These reactions can yield various substituted derivatives that may have distinct biological activities.

Mechanism of Action

Process and Data

Nik-smi1 functions by selectively inhibiting NIK, which prevents the activation of the non-canonical nuclear factor kappa B signaling pathway. The mechanism involves:

  1. Inhibition of NIK Activity: Nik-smi1 binds to the ATP-binding site of NIK, blocking its enzymatic activity.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of IKKα and subsequent processing of p100 to p52, ultimately affecting gene transcription related to inflammation and immune response .

Experimental data indicate that Nik-smi1 can potently inhibit cellular responses induced by ligands such as lymphotoxin beta receptor (LTβR) without affecting canonical signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nik-smi1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific values depend on the exact structure but are typically in the range suitable for small molecules.
  • Solubility: Enhanced by functional groups like methoxy, aiding in biological assays.
  • Reactivity: The presence of reactive functional groups allows for diverse chemical transformations.

These properties are critical for its application in biological systems and therapeutic contexts .

Applications

Scientific Uses

Nik-smi1 has a wide array of applications across various fields:

  • Chemistry: Serves as a tool compound for studying the non-canonical nuclear factor kappa B signaling pathway.
  • Biology: Utilized to explore the role of NIK in cellular processes such as inflammation and immune response regulation.
  • Medicine: Investigated for potential therapeutic uses in treating conditions like systemic lupus erythematosus, multiple myeloma, and other malignancies associated with dysregulated NIK activity.
  • Drug Development: Acts as a lead compound in designing new drugs targeting the nuclear factor kappa B signaling pathway .
Molecular Mechanisms of NIK SMI1 Action

Kinase Inhibition Specificity and Selectivity

Structural Basis of ATP-Binding Site Interaction

NIK SMI1 ((R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide) achieves high-affinity inhibition through precise interactions with conserved residues in the adenosine triphosphate (ATP)-binding pocket of Nuclear Factor-Kappa B Inducing Kinase (NIK). Structural analyses reveal that the alkyne moiety traverses a narrow hydrophobic channel, positioning the core scaffold to form dual hydrogen bonds between its carbonyl group and the hinge region residues Glutamic Acid 472 (Glu472) and Leucine 474 (Leuc474) of NIK. This binding mode obstructs ATP coordination while exploiting unique structural features of NIK’s catalytic cleft, particularly a shallow sub-pocket that accommodates the inhibitor’s methoxypicolinamide group. The stereospecific (R)-enantiomer configuration is essential for optimal steric complementarity, as the (S)-isomer exhibits significantly reduced potency due to misalignment with the hydrophobic pocket [1] [8].

Table 1: Key Structural Interactions Between NIK SMI1 and NIK

NIK ResidueInteraction TypeFunctional Role
Glu472Hydrogen bondingStabilizes inhibitor hinge binding
Leu474Hydrogen bondingAnchors inhibitor in ATP-binding cleft
Hydrophobic pocketVan der Waals forcesAccommodates alkyne motif
Catalytic lysine (Lys429)Electrostatic repulsionDisrupts phosphate transfer

Inhibition of NIK-Catalyzed ATP Hydrolysis

Biochemical assays demonstrate that NIK SMI1 acts as a competitive ATP antagonist, inhibiting NIK-catalyzed ATP hydrolysis with a dissociation constant (Ki) of 0.23 ± 0.17 nanomolar for human NIK. Kinetic analyses reveal a 1.7-fold reduction in potency against murine NIK (Ki = 0.40 nanomolar), attributable to subtle interspecies variations in the ATP-binding pocket topology. Selectivity profiling across 228 human kinases shows negligible inhibition (>75% residual activity at 1 micromolar concentration) for 219 kinases, with only three off-target hits: Kinase Suppressor of Ras 1 (KHS1, Ki = 49.6 nanomolar), Leucine-Rich Repeat Kinase 2 (LRRK2, Ki = 247.8 nanomolar), and Protein Kinase D1 (PKD1, Ki = 75.2 nanomolar). This selectivity profile translates to a 41- to 757-fold functional selectivity window for NIK over off-target kinases under physiological ATP concentrations (1 millimolar), as calculated from predicted half-maximal inhibitory concentration (IC₅₀) shifts [1] [6].

Table 2: Selectivity Profile of NIK SMI1 Across Kinases

Kinase TargetKi (nM)Selectivity Shift vs. NIKPredicted IC₅₀ at 1mM ATP (nM)
Human NIK0.2323.2
KHS149.6216×951.4
LRRK2247.81077×3788
PKD175.2326×17464

Modulation of Non-Canonical NF-κB Signaling

Suppression of p100-to-p52 Processing

NIK SMI1 disrupts the proteolytic maturation of Nuclear Factor-Kappa B 2 (NF-κB2) precursor protein p100 into its transcriptionally active subunit p52. Under basal conditions, NIK undergoes constitutive degradation; however, receptor activation (e.g., B-Cell Activating Factor Receptor (BAFF-R), CD40) stabilizes NIK, enabling phosphorylation of p100 at serine residues 866 and 870. NIK SMI1 (IC₅₀ = 34 nanomolar in reporter assays) blocks this phosphorylation event, preventing the recruitment of Inhibitor of Kappa B Kinase Alpha (IKKα). Consequently, ubiquitin-mediated processing of p100 is abrogated, leading to accumulation of cytoplasmic p100 and reduced nuclear p52. Functional validation in B cells shows dose-dependent inhibition of BAFF-induced survival (IC₅₀ = 373 nanomolar), mirroring genetic NIK ablation. This mechanism underlies the compound’s ability to deplete marginal zone B cells—a population dependent on non-canonical Nuclear Factor-Kappa B (NF-κB) signals [3] [4] [8].

Inhibition of RelB Nuclear Translocation

The transcription factor RelB requires dimerization with p52 for nuclear import and transcriptional activity. By suppressing p52 generation, NIK SMI1 indirectly sequesters RelB in the cytoplasm. High-content imaging confirms inhibition of lymphotoxin-beta receptor (LTβR)-stimulated nuclear translocation of RelB/p52 heterodimers (IC₅₀ = 70 nanomolar) without affecting Tumor Necrosis Factor (TNF)-induced nuclear factor kappa B subunit RelA (RelA/p65) translocation. In systemic lupus erythematosus (SLE) models, this mechanism reduces pathogenic gene expression in kidneys, including chemokines (C-C motif chemokine ligand 2 (CCL2), C-X-C motif chemokine ligand 13 (CXCL13)) and adhesion molecules (Vascular Cell Adhesion Molecule 1 (VCAM-1)). Consequently, treated mice exhibit reduced germinal center B cells, plasma cell differentiation, and follicular helper T cells—key drivers of autoantibody production [1] [3] [7].

Table 3: Functional Consequences of NIK SMI1 in Disease Models

Biological ProcessEffect of NIK SMI1Experimental Validation
B cell survivalInhibited (IC₅₀ = 373 nM)BAFF-stimulated mouse splenic B cells
RelB nuclear translocationBlocked (IC₅₀ = 70 nM)High-content imaging in HeLa cells
Germinal center formationReduced by >60%NZB/W F1 lupus model
Proinflammatory gene expressionSuppressedRenal gene profiling in SLE mice

Crosstalk with Canonical NF-κB Pathway Components

Despite profound inhibition of non-canonical signaling, NIK SMI1 exhibits minimal interference with canonical NF-κB pathways. Tumor Necrosis Factor Receptor Superfamily Member 1A (TNF-R1) stimulation induces rapid Inhibitor Of Nuclear Factor Kappa B Kinase Subunit Beta (IKKβ)-dependent degradation of Inhibitor Of Nuclear Factor Kappa B Alpha (IκBα) and nuclear translocation of RelA, processes unaffected by NIK SMI1 even at 10 micromolar concentrations. However, nuanced crosstalk exists at the regulatory level:

  • Transcriptional regulation: Canonical NF-κB activation induces transcription of NFKB2 (encoding p100), potentially amplifying substrate availability for non-canonical processing.
  • Shared components: IKKα—a direct phosphorylation target of NIK—participates in canonical signaling through phosphorylation of Nuclear Factor-Kappa B Subunit P65 (RelA) at serine 536, yet NIK SMI1 does not impair this modification.
  • Cross-regulation: TNF Receptor Associated Factor 3 (TRAF3) degradation enhances both pathways, while NF-κB Essential Modulator (NEMO) suppresses NIK stability, creating bidirectional negative feedback. NIK SMI1’s pathway restriction occurs upstream of these intersections, preserving canonical responses to pathogens while dampening inflammation driven by TWEAK (TNF-Related Weak Inducer of Apoptosis), CD40 ligand (CD40L), and OX40 ligand (OX40L) [4] [7] [8].

Table 4: Pathway-Specific Effects of NIK SMI1

NF-κB Pathway ComponentNon-Canonical Inhibition by NIK SMI1Canonical Pathway Response
IKKα/IKKβBlocks IKKα phosphorylation by NIKNo inhibition of IKKβ activity
p100 processingSuppresses p52 generationp105 processing to p50 unaffected
RelB nuclear translocationInhibited (IC₅₀ = 70 nM)RelA translocation unchanged
Cytokine productionReduces BAFF/CD40-dependent cytokinesTNF-induced IL-6/IL-8 unaffected

Properties

Product Name

Nik-smi1

IUPAC Name

6-[3-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl]phenyl]-4-methoxypyridine-2-carboxamide

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)

InChI Key

LQSHXYHWYGKAMX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.